Lower Computed Lipophilicity (XLogP3) Versus Linear 5-Heptyl Isomer
The target compound exhibits an XLogP3-AA value of 3.0, which is 0.4 log units lower than that of the linear 5-heptyl-1,3,4-thiadiazol-2-amine (XLogP3-AA = 3.4) [1][2]. This reduction reflects the effect of chain branching on overall hydrophobicity. In the context of fragment-based lead discovery, a ΔlogP of 0.4 can translate into measurably higher aqueous solubility and a distinct pharmacokinetic trajectory, influencing permeability and metabolic clearance predictions [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | 5-Heptyl-1,3,4-thiadiazol-2-amine (CID 2246603): 3.4 |
| Quantified Difference | Δ = −0.4 log units |
| Conditions | PubChem-computed XLogP3 (algorithm version 3.0, neutral species) |
Why This Matters
A 0.4 log-unit lower XLogP3 directly guides selection when designing compound libraries with controlled lipophilicity windows (e.g., AstraZeneca's 'Rule of 5' compliance or fragment-likeness criteria), avoiding the higher logP of the linear isomer which may increase off-target promiscuity and reduce solubility.
- [1] PubChem. 5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine. CID 3292351. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3292351 View Source
- [2] PubChem. 5-Heptyl-1,3,4-thiadiazol-2-amine. CID 2246603. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2246603 View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3–25. View Source
